molecular formula C15H19N5 B5978742 4-methyl-1'H-spiro[cyclohexane-1,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine

4-methyl-1'H-spiro[cyclohexane-1,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine

Cat. No.: B5978742
M. Wt: 269.34 g/mol
InChI Key: ATXNTSXBRZTOIE-UHFFFAOYSA-N
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Description

4-methyl-1’H-spiro[cyclohexane-1,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine is a complex organic compound characterized by a spirocyclic structure. This compound features a unique arrangement where a cyclohexane ring is fused with a triazino-benzimidazole moiety. The presence of a methyl group at the 4-position and an amine group at the 2’-position further defines its chemical identity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1’H-spiro[cyclohexane-1,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a triazino-benzimidazole intermediate, followed by spirocyclization with a cyclohexane derivative. Specific reagents and catalysts, such as acids or bases, are employed to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1’H-spiro[cyclohexane-1,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-methyl-1’H-spiro[cyclohexane-1,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-1’H-spiro[cyclohexane-1,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine: Lacks the methyl group at the 4-position.

    4-methyl-1’H-spiro[cyclohexane-1,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-methanol: Contains a hydroxyl group instead of an amine group at the 2’-position.

Uniqueness

The presence of the methyl group at the 4-position and the amine group at the 2’-position distinguishes 4-methyl-1’H-spiro[cyclohexane-1,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine from its analogs

Properties

IUPAC Name

4'-methylspiro[1H-[1,3,5]triazino[1,2-a]benzimidazole-4,1'-cyclohexane]-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-10-6-8-15(9-7-10)19-13(16)18-14-17-11-4-2-3-5-12(11)20(14)15/h2-5,10H,6-9H2,1H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXNTSXBRZTOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N=C(NC3=NC4=CC=CC=C4N23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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